Isopteropodine

描述

Isopteropodine has been reported in Uncaria sinensis, Uncaria homomalla, and other organisms with data available.

Structure

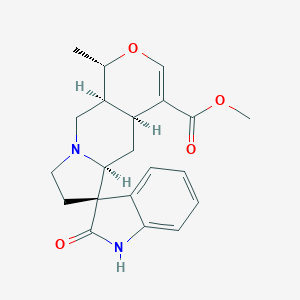

2D Structure

3D Structure

属性

IUPAC Name |

methyl (1S,4aS,5aS,6S,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14-,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIAZDVHNCCPDM-PFDNRQJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317264 | |

| Record name | Isopteropodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5171-37-9 | |

| Record name | Isopteropodine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5171-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopteropodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005171379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopteropodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5171-37-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPTEROPODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9IZ1U593L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isopteropodine: Natural Source and Isolation from Uncaria tomentosa

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Isopteropodine is a pentacyclic oxindole alkaloid (POA) found predominantly in Uncaria tomentosa (Willd. ex Schult.) DC., a woody vine native to the Amazon rainforest, commonly known as Cat's Claw or Uña de Gato.[1][2] This compound, along with its stereoisomers (pteropodine, speciophylline, and uncarine F), is a subject of significant scientific interest due to its potential therapeutic activities, including anti-inflammatory and immunomodulatory effects.[1][3] The biological activities of U. tomentosa extracts are often attributed to their rich content of oxindole alkaloids.[1] Notably, the pentacyclic chemotype is considered valuable for its action on the cellular immune system.[4] This guide provides an in-depth overview of the natural distribution of this compound within U. tomentosa and details the technical protocols for its extraction and isolation.

Natural Source and Quantitative Distribution

This compound is a constituent of various parts of the Uncaria tomentosa plant, including the inner bark, leaves, stems, and roots.[1][2] The concentration of this compound and other oxindole alkaloids exhibits significant quantitative variability depending on the plant part, geographic origin, and the specific chemotype (pentacyclic vs. tetracyclic dominant).[4][5] Leaves have been found to contain the highest total oxindole alkaloid content, followed by stem bark and then branches.[5]

Data Presentation: Alkaloid Content in Uncaria tomentosa

The following tables summarize the quantitative data on oxindole alkaloid distribution in various parts of U. tomentosa, providing a comparative overview for researchers targeting this compound.

Table 1: Total Oxindole Alkaloid Content in Wild Uncaria tomentosa (% g/100g dry weight) [5]

| Plant Part | Total Oxindole Alkaloids (Range) | Pentacyclic Oxindole Alkaloids (POA) (Range) |

| Stem Bark | 0.328 - 2.591% | 0.057 - 2.584% |

| Leaves | 0.360 - 4.792% | 0.041 - 2.193% |

| Branches | 0.347 - 1.431% | 0.052 - 0.999% |

Table 2: Specific Alkaloid Content in a Standardized U. tomentosa Preparation (µg/mg) [6]

| Alkaloid | Concentration (µg/mg) | % of Total Measured Alkaloids |

| Uncarine F | 28.00 | 6.51% |

| Speciophylline | 68.03 | 15.81% |

| Mitraphylline | 33.01 | 7.75% |

| Isomitraphylline & Pteropodine | 230.05 | 53.55% |

| This compound | 70.44 | 16.38% |

Table 3: this compound Content in U. tomentosa Root Samples (µg/g fresh weight) [4][7]

| Sample ID | This compound Concentration (µg/g) |

| Sample 1 | 0.40 |

| Sample 2 | 1.66 |

Note: The United States Pharmacopeia (USP) specifies that Cat's Claw raw material should contain not less than 0.3% of pentacyclic oxindole alkaloids, including this compound.[8][9]

Experimental Protocols for Isolation

The isolation of this compound from U. tomentosa is a multi-step process involving initial solvent extraction, purification to enrich the alkaloid fraction, and final chromatographic separation.

Protocol 1: General Extraction and Acid-Base Partitioning

This protocol is a classic and widely used method to obtain an alkaloid-rich fraction from the raw plant material.[10][11][12]

Objective: To extract total alkaloids and separate them from non-basic compounds.

Methodology:

-

Preparation of Plant Material: Dry the U. tomentosa inner bark or leaves and grind them into a fine powder to increase the surface area for extraction.

-

Initial Solvent Extraction:

-

Macerate or sonicate the powdered plant material with an organic solvent such as methanol or ethanol.[8][13] A common ratio is 1:10 (w/v) of plant material to solvent.[14]

-

Perform the extraction multiple times (e.g., three times) to ensure exhaustive recovery of metabolites.

-

Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in an acidic aqueous solution (e.g., 2 N acetic acid or 0.1 M HCl).[11][15] In this acidic medium, alkaloids form protonated salts and become water-soluble.

-

Filter the acidic solution to remove any insoluble material.

-

Perform a liquid-liquid extraction of the acidic solution with a non-polar organic solvent (e.g., petroleum ether or hexane) to remove lipids, chlorophyll, and other lipophilic impurities. Discard the organic layer.[15][16]

-

Adjust the pH of the aqueous layer to be alkaline (pH > 9) by adding a base, such as concentrated ammonia solution or sodium hydroxide.[11][16][17] This deprotonates the alkaloid salts, converting them back to their free base form, which has low solubility in water.

-

Extract the alkaline aqueous solution multiple times with a suitable organic solvent like chloroform or dichloromethane.[11][16] The free base alkaloids will partition into the organic layer.

-

Combine the organic extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain a concentrated, alkaloid-rich fraction.

-

Protocol 2: Purification by Preparative HPLC

Following the initial enrichment, preparative High-Performance Liquid Chromatography (HPLC) is employed for the high-purity isolation of individual alkaloids like this compound.[10]

Objective: To separate and purify this compound from the alkaloid-rich fraction.

Methodology:

-

Sample Preparation: Dissolve the alkaloid-rich fraction obtained from Protocol 1 in the mobile phase to be used for HPLC. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used (e.g., Shim-pack MRC-ODS, LiChrospher RP-18).[10]

-

Mobile Phase: A gradient or isocratic system of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.0) is common.[14] For this compound, an isocratic separation using 50:50 (v/v) acetonitrile-water has been shown to be effective.[10]

-

Flow Rate: A typical flow rate for preparative HPLC is determined based on the column dimensions, often in the range of 5-20 mL/min.

-

Detection: UV detection at 245 nm is suitable for oxindole alkaloids.[14]

-

-

Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to the retention time of this compound, as determined by prior analytical HPLC runs with a reference standard.

-

Final Steps:

-

Combine the collected fractions containing pure this compound.

-

Remove the HPLC solvents under reduced pressure.

-

The resulting purified compound can be further dried under a high vacuum. Crystallization from a solvent like methanol can be performed to obtain this compound as colorless needles.[11]

-

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation of this compound from Uncaria tomentosa.

Caption: General workflow for the isolation of this compound.

Associated Signaling Pathway

The anti-inflammatory effects of Uncaria tomentosa extracts are frequently linked to the inhibition of the NF-κB signaling pathway.[1][3] This pathway is a key regulator of genes involved in the inflammatory response.[18]

Caption: Inhibition of the NF-κB signaling pathway by POAs.

References

- 1. Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thenaturopathicherbalist.com [thenaturopathicherbalist.com]

- 3. Anti-inflammatory and/or immunomodulatory activities of Uncaria tomentosa (cat’s claw) extracts: A systematic review and meta-analysis of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. samento.com.ec [samento.com.ec]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.nutramedix.ec [pdfs.nutramedix.ec]

- 8. uspbpep.com [uspbpep.com]

- 9. e-lactancia.org [e-lactancia.org]

- 10. researchgate.net [researchgate.net]

- 11. repositorio.uchile.cl [repositorio.uchile.cl]

- 12. Isolation of mitraphylline from Uncaria tomentosa (Willd. ex Schult.) DC. barks and development of spectrophotometric method for total alkaloids determination in Cat's Claw samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Powdered Cat??? Claw Extract [drugfuture.com]

- 14. scielo.br [scielo.br]

- 15. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. quora.com [quora.com]

- 17. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]

- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthesis of Isopteropodine in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopteropodine is a pentacyclic oxindole alkaloid found in plants of the Rubiaceae family, notably in the genera Uncaria and Mitragyna.[1][2] These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including neuroprotective and antihypertensive properties.[1] Understanding the biosynthetic pathway of this compound is crucial for the development of biotechnological production platforms and for the targeted synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic transformations, and intermediate compounds. It includes a compilation of available quantitative data, detailed experimental protocols for key enzymes, and visual representations of the metabolic and experimental workflows.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a branch of the complex monoterpenoid indole alkaloid (MIA) pathway. The pathway commences with the condensation of tryptamine, derived from the shikimate pathway, and secologanin, a product of the methylerythritol phosphate (MEP) pathway.

Formation of Strictosidine: The Gateway to Monoterpenoid Indole Alkaloids

The initial and committing step in the biosynthesis of all MIAs is the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase (STR) . This reaction stereospecifically forms 3-α(S)-strictosidine, the universal precursor for this diverse class of natural products.

Generation of the Reactive Aglycone

Strictosidine is then deglycosylated by strictosidine β-D-glucosidase (SGD) , yielding a highly reactive and unstable aglycone. This intermediate is a critical branch point in the MIA pathway, as it can undergo various rearrangements and cyclizations to form the different alkaloid scaffolds.

The Central Role of Geissoschizine

The strictosidine aglycone is converted to the pivotal intermediate, 19-E-geissoschizine, through the action of geissoschizine synthase (GS) , a medium-chain alcohol dehydrogenase.[3][4] Geissoschizine is a corynanthe-type alkaloid that serves as the substrate for a variety of downstream enzymes, leading to the vast diversity of MIAs.[4][5]

Formation of the Oxindole Scaffold

The conversion of the corynanthe alkaloid scaffold to the spirooxindole structure of this compound is believed to be catalyzed by a cytochrome P450 monooxygenase (CYP450) .[1][6] These enzymes are known to be key players in the structural diversification of MIAs.[7] While the specific CYP450 responsible for the direct conversion to this compound is yet to be fully characterized in many species, studies on related spirooxindole alkaloids suggest the involvement of the CYP71 family.[6] The proposed mechanism involves an oxidative rearrangement of a corynanthe-type precursor, leading to the formation of the characteristic spiro-center at C-7.

Quantitative Data on Biosynthetic Enzymes

The following table summarizes the available kinetic parameters for key enzymes in the early stages of the this compound biosynthetic pathway. Data for the later, specific steps are still largely under investigation.

| Enzyme | Substrate(s) | Km | Vmax/kcat | Source Organism | Reference(s) |

| Strictosidine Synthase (STR) | Tryptamine | 0.83 mM | 5.85 nkat/mg | Catharanthus roseus | |

| Secologanin | 0.46 mM | Catharanthus roseus | |||

| Geissoschizine Oxidase (GO) | Geissoschizine | ~10 µM | Alstonia scholaris | [8][9] | |

| Rhazimal Synthase (RHS) | Geissoschizine | ~10 µM | Alstonia scholaris | [8][9] |

Experimental Protocols

Assay for Strictosidine Synthase (STR) Activity

This protocol describes a method to determine the activity of STR by quantifying the formation of strictosidine.

Materials:

-

Enzyme extract or purified STR

-

Tryptamine hydrochloride

-

Secologanin

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Sodium hydroxide (2 M)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 2 mM tryptamine hydrochloride, and 2 mM secologanin.

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the enzyme extract or purified STR.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of 2 M sodium hydroxide.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC. Use a C18 column with a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) to separate strictosidine.

-

Detect strictosidine by monitoring the absorbance at 225 nm and 280 nm.

-

Quantify the amount of strictosidine formed by comparing the peak area to a standard curve of authentic strictosidine.

Assay for Strictosidine β-D-Glucosidase (SGD) Activity

This protocol outlines a method to measure the activity of SGD by monitoring the disappearance of strictosidine.

Materials:

-

Enzyme extract or purified SGD

-

Strictosidine

-

Sodium phosphate buffer (50 mM, pH 6.5)

-

Methanol

-

HPLC system with a C18 column

Procedure:

-

Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 6.5) and a known concentration of strictosidine (e.g., 1 mM).

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme extract or purified SGD.

-

Incubate the reaction at 37°C. Take aliquots at different time points (e.g., 0, 10, 20, 30 minutes).

-

Stop the reaction in the aliquots by adding an equal volume of methanol.

-

Centrifuge the samples to remove any precipitate.

-

Analyze the supernatant by HPLC using a C18 column to quantify the remaining strictosidine.

-

Calculate the rate of strictosidine consumption to determine the enzyme activity.

Visualizations

Biosynthesis Pathway of this compound

Caption: Biosynthetic pathway of this compound from primary precursors.

Experimental Workflow for Enzyme Activity Assay

Caption: General experimental workflow for determining enzyme activity.

Conclusion

The biosynthesis of this compound is a fascinating example of the chemical diversity generated by plant secondary metabolism. While the early steps of the pathway leading to the central intermediate geissoschizine are well-established, the precise enzymatic machinery responsible for the final conversion to this compound is an active area of research. Further elucidation of these final steps, including the identification and characterization of the specific cytochrome P450 enzymes involved, will be critical for the metabolic engineering of this compound production in heterologous systems. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important biosynthetic pathway.

References

- 1. Profiles of Metabolic Genes in Uncaria rhynchophylla and Characterization of the Critical Enzyme Involved in the Biosynthesis of Bioactive Compounds-(iso)Rhynchophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Geissoschizine synthase controls flux in the formation of monoterpenoid indole alkaloids in a Catharanthus roseus mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solution of the multistep pathway for assembly of corynanthean, strychnos, iboga, and aspidosperma monoterpenoid indole alkaloids from 19 E-geissoschizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 8. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03612F [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

physical and chemical properties of Isopteropodine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopteropodine, also known as Uncarine E, is a pentacyclic oxindole alkaloid naturally found in plants of the Uncaria genus, such as Uncaria tomentosa (Cat's Claw) and Uncaria rhynchophylla.[1][2][3] This document provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities.

Physical and Chemical Properties

This compound is a solid, pale white powder with a defined molecular structure and specific physicochemical characteristics.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₄N₂O₄ | [1][2][3][4][5][6] |

| Molecular Weight | 368.4 g/mol | [1][3][4] |

| Exact Mass | 368.1736 g/mol | [5] |

| Appearance | Pale white powder, colorless needles from MeOH | [2][7] |

| Melting Point | 207-209 °C | [7] |

| Purity | ≥98% (HPLC) | [1][2][3][6] |

| Solubility | Soluble in DMSO and methanol.[1][3][8] Not recommended to store in aqueous solution for more than one day.[1] | [1][3][8] |

| Storage Conditions | Short term (days to weeks): 0-4 °C, dry and dark.[5] Long term (months to years): -20 °C.[1][5] Stable for ≥4 years under proper storage.[1] | [1][5] |

| CAS Number | 5171-37-9 | [1][2][3][4][5][6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Values | Source(s) |

| UV (MeOH) λmax | 208, 243, 283 nm (sh) | [9] |

| Mass Spectrometry (MS) | m/z (% rel. int.) = 368 (4.5) [M+*], 223 (13), 208 (11), 180 (13), 146 (55), 130 (61), 117 (58), 103 (25), 77 (72), 69 (100), 55 (74) | [9] |

| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 181.43, 167.64, 154.98, 140.23, 133.76, 127.67, 124.53, 122.52, 109.82, 109.70, 72.14, 71.25, 56.93, 54.14, 53.51, 51.02, 37.83, 34.84, 30.17, 30.42, 18.65 | [9] |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 8.65 (1H, brs), 7.55 (1H, s), 7.23 (1H, d, J= 7.5 Hz), 7.19 (1H, t, J= 7.6 Hz), 7.02 (1H, t, J= 7.5 Hz), 6.93 (1H, d, J= 7.6 Hz), 4.35 (1H, m), 3.60 (3H, s), 3.29 (2H, m), 2.46 (5H, m), 2.01(1H, m), 1.59 (2H, m), 1.41 (3H, d, J= 6.2 Hz), 0.87 (1H, appq, J= 12.8 Hz) | [7] |

Experimental Protocols

Isolation and Purification of this compound from Uncaria tomentosa

The following protocol describes a bioassay-directed fractionation for the isolation of this compound.[7][9]

-

Extraction:

-

Acid-Base Partitioning:

-

The active dichloromethane and methanol extracts are dissolved in 2 N acetic acid and filtered.

-

The filtrate is basified with concentrated ammonia solution.

-

The basified solution is then extracted with chloroform (5 x 25 ml).[9]

-

-

Chromatographic Separation:

-

The combined chloroform extracts are subjected to column chromatography over silica gel.

-

Elution with a gradient of dichloromethane/ethyl acetate (from 9.5:0.5 to 8:2) yields unpurified alkaloid fractions.[9]

-

Further purification is achieved by preparative Thin Layer Chromatography (TLC) on silica gel to isolate the pure this compound.[9]

-

Characterization Methods

-

Purity Assessment: The purity of the isolated this compound can be evaluated by gas chromatography-mass spectrometry (GC-MS), which should show a single peak.[9] High-Performance Liquid Chromatography (HPLC) is also used for quantification.[9]

-

Structural Elucidation: The identification of this compound is confirmed by comparing its mass fragmentation data, ¹H NMR, and ¹³C NMR spectra with literature values.[9]

Antimicrobial Activity Assay

The antimicrobial activity of this compound can be determined using the following methods:

-

Bioautographic Agar Overlay:

-

TLC of the extracts and the isolated alkaloid is performed on a silica gel 60 F254 plate developed with dichloromethane/ethyl acetate (1:1).

-

The bioautograms are sprayed with an aqueous solution of thiazolyl blue (MTT).

-

A positive antimicrobial reaction is observed as a clear inhibition zone against a purple background.[9]

-

-

Turbidimetric Method for MIC Determination:

-

This method is used to determine the Minimum Inhibitory Concentration (MIC) values against bacteria such as Staphylococcus aureus and Bacillus subtilis.[9]

-

Serial dilutions of this compound are prepared in a suitable culture medium (e.g., TSB).

-

Each tube is inoculated with a fixed volume of the bacterial culture.

-

The MIC is the lowest concentration that inhibits visible bacterial growth.[9]

-

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, making it a compound of interest for further research and drug development.

Modulation of Receptors

This compound acts as a positive modulator of rat muscarinic M1 and 5-HT2 receptors expressed in Xenopus oocytes.[1][8][10] It enhances the function of these receptors by increasing the affinity of their respective agonists.[10]

Antimicrobial Activity

This compound exhibits antibacterial activity, particularly against Gram-positive bacteria.[1][9][10]

Other Activities

-

Pregnane X Receptor (PXR) Activation: this compound induces the activation of the human pregnane X receptor (PXR) in a reporter assay with an EC₅₀ of 0.7656 µM.[1]

Conclusion

This compound is a well-characterized oxindole alkaloid with significant biological activities. Its positive modulatory effects on key neurotransmitter receptors and its antimicrobial properties make it a promising candidate for further investigation in the fields of neuroscience and infectious diseases. The detailed physical, chemical, and experimental data provided in this guide serve as a valuable resource for researchers and professionals in drug discovery and development.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound,5171-37-9|t-Phytochemical Reference materials£¬reference materials, reference standards, botanical reference materials,phytochemicals,natural products [tautobiotech.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C21H24N2O4 | CID 9885603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. tokiwaph.co.jp [tokiwaph.co.jp]

- 7. researchgate.net [researchgate.net]

- 8. glpbio.com [glpbio.com]

- 9. repositorio.uchile.cl [repositorio.uchile.cl]

- 10. medchemexpress.com [medchemexpress.com]

Isopteropodine as a Positive Allosteric Modulator of 5-HT2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopteropodine, a pentacyclic oxindole alkaloid derived from the medicinal plant Uncaria tomentosa (Cat's Claw), has been identified as a positive modulator of serotonin 5-HT2 receptors.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on the 5-HT2 receptor family. It consolidates available quantitative data, details relevant experimental protocols for characterization, and visualizes the complex signaling pathways associated with 5-HT2 receptors. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other allosteric modulators targeting the serotonergic system.

Introduction to this compound and 5-HT2 Receptors

This compound is a key bioactive constituent of Uncaria tomentosa, a plant with a long history of use in traditional medicine.[2] The serotonergic system, particularly the 5-HT2 receptor family, is a critical regulator of a wide array of physiological and neuropsychological processes. The 5-HT2 family consists of three G protein-coupled receptor (GPCR) subtypes: 5-HT2A, 5-HT2B, and 5-HT2C. These receptors are implicated in conditions such as depression, schizophrenia, and obesity.[3]

Positive allosteric modulators (PAMs) represent a sophisticated therapeutic strategy. Unlike direct agonists, PAMs bind to a site on the receptor distinct from the endogenous ligand binding site.[3] This binding event enhances the affinity and/or efficacy of the endogenous agonist, serotonin, thereby amplifying the natural physiological signal.[3] This mechanism offers the potential for greater subtype selectivity and a more refined modulation of receptor activity, which may lead to improved therapeutic profiles with fewer side effects.

Evidence points to this compound acting as a positive modulator at 5-HT2 receptors.[4] Specifically, in a key study, this compound was shown to enhance the current responses evoked by 5-HT in a concentration-dependent manner.[4] However, it is important to note that current research has not yet fully elucidated which specific 5-HT2 subtype (2A, 2B, or 2C) this compound preferentially modulates, nor has its binding affinity (Ki) or specific allosteric parameters (alpha and beta values) been determined. The primary research in this area utilized total RNA from the rat cortex, which expresses a mixture of 5-HT2 receptor subtypes.[4]

Quantitative Data

The primary quantitative data for this compound's modulatory effect on 5-HT2 receptors comes from a 2002 study by Kang et al. The study demonstrated that this compound enhances the 5-HT-induced response without having an agonistic effect on its own.[4]

| Compound | Parameter | Value (µM) | Fold Increase in 5-HT Response | Reference |

| This compound | EC50 for 5-HT response potentiation | 14.5 | ~2.5-fold | [4] |

| Pteropodine | EC50 for 5-HT response potentiation | 13.5 | ~2.4-fold | [4] |

Table 1: Quantitative data for the positive modulatory effects of this compound and its stereoisomer, Pteropodine, on 5-HT2 receptor responses.

Signaling Pathways

The 5-HT2 receptor subtypes are all coupled to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. However, they also exhibit biased agonism and can engage other signaling pathways, leading to diverse cellular responses.

5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor primarily leads to the activation of Gq/11, which in turn stimulates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The 5-HT2A receptor can also couple to other pathways, including the phospholipase A2 (PLA2) pathway.

5-HT2B Receptor Signaling

Similar to the 5-HT2A receptor, the 5-HT2B receptor couples to Gq/11 to activate the PLC pathway. Additionally, 5-HT2B receptor activation has been shown to involve the mitogen-activated protein kinase (MAPK/ERK) pathway, which plays a role in cell growth and proliferation.

5-HT2C Receptor Signaling

The 5-HT2C receptor also primarily signals through the Gq/11-PLC pathway. However, it has been shown to couple to other G proteins, such as Gi/o and G12/13, leading to a more complex signaling profile that can include the modulation of adenylyl cyclase and ERK activation through different mechanisms.

Experimental Protocols

Characterizing a potential PAM like this compound requires a multi-faceted approach, combining binding and functional assays. Below are detailed methodologies for key experiments.

Protocol from Kang et al. (2002): Two-Electrode Voltage Clamp in Xenopus Oocytes

This protocol was used to generate the primary data on this compound's positive modulatory effects.[4]

-

Objective: To measure the effect of this compound on 5-HT-induced ion currents in Xenopus oocytes expressing rat cortical 5-HT2 receptors.

-

Materials:

-

Mature female Xenopus laevis frogs.

-

Collagenase solution.

-

Barth's solution.

-

Total RNA extracted from rat cortex.

-

Two-electrode voltage clamp amplifier.

-

Glass microelectrodes.

-

Perfusion system.

-

Serotonin (5-HT) and this compound solutions.

-

-

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from anesthetized Xenopus laevis and treated with collagenase to remove follicular layers. Stage V-VI oocytes are selected and maintained in Barth's solution.

-

RNA Injection: Oocytes are injected with total RNA from rat cortex and incubated for 2-4 days to allow for receptor expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with Barth's solution. The oocyte is impaled with two microelectrodes filled with 3 M KCl (for voltage and current). The membrane potential is clamped at -70 mV.

-

Drug Application:

-

To determine the effect of this compound alone, various concentrations are applied to the oocyte.

-

To assess modulation, a baseline response to a specific concentration of 5-HT is established. Then, the oocyte is pre-incubated with this compound for a set period before co-application with 5-HT.

-

-

Data Analysis: The peak amplitude of the inward current induced by 5-HT in the absence and presence of this compound is measured and compared. Concentration-response curves are generated to calculate EC50 values.

-

General Protocol: Radioligand Binding Assay for PAMs

This assay can be adapted to determine if this compound enhances the binding of a radiolabeled agonist to a specific 5-HT2 subtype.

-

Objective: To assess the effect of this compound on the affinity (Kd) and/or binding capacity (Bmax) of a radiolabeled 5-HT2 receptor agonist.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing a single 5-HT2 receptor subtype (e.g., 5-HT2A).

-

Radiolabeled agonist (e.g., [3H]-5-HT or a subtype-selective radiolabeled agonist).

-

This compound.

-

Binding buffer.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Methodology:

-

Assay Setup: In a 96-well plate, add binding buffer, cell membranes, and the radiolabeled agonist at a concentration near its Kd.

-

Compound Addition: Add increasing concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the specific binding of the radioligand as a function of this compound concentration. A significant increase in specific binding indicates a positive allosteric modulatory effect on agonist affinity.

-

General Protocol: Functional Calcium Mobilization Assay

This is a common functional assay to measure the potentiation of agonist-induced Gq/11 signaling.

-

Objective: To determine if this compound potentiates 5-HT-induced intracellular calcium mobilization in cells expressing a specific 5-HT2 subtype.

-

Materials:

-

HEK293 cells stably expressing a single 5-HT2 receptor subtype.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS).

-

Serotonin (5-HT) and this compound.

-

A fluorescence plate reader (e.g., FLIPR or FlexStation).

-

-

Methodology:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Compound Pre-incubation: Add increasing concentrations of this compound to the wells and incubate for a specific period.

-

Agonist Stimulation: Add a sub-maximal concentration (e.g., EC20) of 5-HT to the wells and immediately measure the fluorescence signal over time in the plate reader.

-

Data Analysis: Calculate the increase in fluorescence, which corresponds to the intracellular calcium concentration. Generate concentration-response curves for this compound's potentiation of the 5-HT response. This allows for the determination of parameters such as the alpha (fold-shift in agonist EC50) and beta (fold-increase in agonist Emax) values.

-

Experimental and Logical Workflow

The characterization of a potential PAM like this compound follows a logical progression from initial screening to detailed mechanistic studies.

Conclusion and Future Directions

This compound has been identified as a positive allosteric modulator of 5-HT2 receptors, presenting an exciting avenue for further research. The existing data confirms its ability to potentiate 5-HT signaling. However, significant gaps in our understanding remain. Future research should prioritize:

-

Subtype Selectivity: Determining the specific activity and potency of this compound at each of the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes is crucial for understanding its potential therapeutic applications and side-effect profile.

-

Quantitative Pharmacology: Detailed characterization of its allosteric parameters, including binding affinity (Ki) and the modulation of agonist affinity (alpha) and efficacy (beta), is necessary for a comprehensive pharmacological profile.

-

In Vivo Studies: Preclinical studies in animal models are required to investigate the physiological and behavioral effects of this compound and to validate its therapeutic potential for CNS disorders.

By addressing these key areas, the scientific community can fully elucidate the mechanism of action of this compound and pave the way for the development of novel allosteric modulators targeting the serotonergic system.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Evidence that central 5-HT2A and 5-HT2B/C receptors regulate 5-HT cell firing in the dorsal raphe nucleus of the anaesthetised rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Modulators of G Protein-Coupled Dopamine and Serotonin Receptors: A New Class of Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterodimers of serotonin receptor subtypes 2 are driven by 5-HT2C protomers - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Avenues: A Technical Guide to Identifying Novel Targets for Isopteropodine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopteropodine, a pentacyclic oxindole alkaloid derived from the medicinal plant Uncaria tomentosa, has demonstrated a range of pharmacological activities, positioning it as a compelling candidate for further therapeutic development. This technical guide provides an in-depth exploration of the known and potential therapeutic targets of this compound, focusing on its mechanisms of action, associated signaling pathways, and quantitative pharmacological data. Detailed experimental protocols are provided to facilitate further research and drug discovery efforts. This document aims to serve as a comprehensive resource for researchers and drug development professionals seeking to identify and validate novel therapeutic applications for this compound.

Introduction

This compound is a natural compound that has garnered significant interest for its diverse biological effects. Primarily known as a positive allosteric modulator of muscarinic M1 and serotonin 5-HT2 receptors, it also exhibits antibacterial and potential anticancer properties. Understanding the molecular interactions and signaling cascades initiated by this compound is crucial for elucidating its full therapeutic potential and identifying novel drug targets. This guide synthesizes the current knowledge on this compound's pharmacology and provides a framework for future investigations.

Known Therapeutic Targets and Mechanisms of Action

Positive Allosteric Modulator of Muscarinic M1 and Serotonin 5-HT2 Receptors

This compound acts as a positive modulator of the G protein-coupled receptors (GPCRs), muscarinic M1 and serotonin 5-HT2.[1][2] This modulation enhances the receptor's response to endogenous ligands, such as acetylcholine and serotonin, respectively.

Quantitative Data on Receptor Modulation:

| Parameter | Receptor | Value | Species | Reference |

| EC50 (for Acetylcholine potentiation) | Muscarinic M1 | 9.92 µM | Rat | [1][2] |

| EC50 (for 5-HT potentiation) | Serotonin 5-HT2 | 14.5 µM | Rat | [1][2] |

Signaling Pathways:

Both M1 and 5-HT2 receptors are primarily coupled to the Gq/11 family of G proteins. Upon activation, they initiate the phospholipase C (PLC) signaling cascade.

Caption: Gq/11 Signaling Pathway for M1 and 5-HT2 Receptors.

Further research suggests the involvement of other downstream pathways:

-

M1 Receptor: Activation may also engage the MAPK/ERK and PI3K/Akt signaling pathways, which are critical for cell proliferation, survival, and synaptic plasticity.

-

5-HT2A Receptor: Can also signal through phospholipase A2 (PLA2), leading to the release of arachidonic acid.

Antibacterial Activity

This compound has demonstrated antibacterial activity, particularly against Gram-positive bacteria.

Quantitative Data on Antibacterial Activity:

| Organism | MIC (Minimum Inhibitory Concentration) | Reference |

| Staphylococcus aureus | 150 µg/mL (approximately 408 µM) | [1][3] |

| Bacillus subtilis | 250 µg/mL (approximately 679 µM) | [1][3] |

Potential Mechanisms of Action:

While the precise antibacterial mechanism of this compound is not fully elucidated, common mechanisms for alkaloids against Gram-positive bacteria include:

-

Cell Membrane Disruption: Altering the permeability and integrity of the bacterial cell membrane.

-

Enzyme Inhibition: Targeting essential bacterial enzymes involved in metabolism or cell wall synthesis.

Caption: Potential Antibacterial Mechanisms of this compound.

Anticancer Potential: Induction of Apoptosis

Preliminary studies suggest that this compound and related oxindole alkaloids may possess anti-proliferative and apoptotic effects in cancer cells, particularly in leukemia.

Potential Signaling Pathways for Apoptosis:

The induction of apoptosis by natural compounds often involves the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Caption: Potential Apoptotic Pathways Targeted by this compound.

Experimental Protocols

Evaluation of Positive Allosteric Modulation of GPCRs

Objective: To determine the effect of this compound on the binding and function of an orthosteric agonist at a specific GPCR.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, CHO) expressing the target GPCR.

-

Transfect cells with a plasmid encoding the receptor if not endogenously expressed.

-

-

Radioligand Binding Assay (to assess affinity modulation):

-

Prepare cell membranes from the cultured cells.

-

Incubate membranes with a fixed concentration of a radiolabeled orthosteric antagonist in the presence of varying concentrations of this compound and a constant concentration of the orthosteric agonist.

-

Measure the displacement of the radioligand to determine the change in agonist affinity.

-

-

Functional Assay (e.g., Calcium Mobilization for Gq-coupled receptors):

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulate the cells with a range of concentrations of the orthosteric agonist in the presence and absence of a fixed concentration of this compound.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Calculate the EC50 of the agonist in the presence and absence of this compound to determine the potentiation.

-

Caption: Experimental Workflow for GPCR Modulation Analysis.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Methodology (Broth Microdilution):

-

Preparation of Bacterial Inoculum:

-

Culture the target bacterium (e.g., Staphylococcus aureus) in a suitable broth medium overnight.

-

Dilute the overnight culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Preparation of this compound Dilutions:

-

Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (bacteria with no this compound) and a negative control (broth only).

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

-

Determination of MIC:

-

Visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of this compound in a well with no visible growth.

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Identification of Novel Therapeutic Targets: A Forward Look

The multifaceted pharmacological profile of this compound suggests that its therapeutic potential extends beyond its currently identified targets. Future research should focus on:

-

Deorphanizing Novel GPCR Targets: Employing high-throughput screening assays to assess this compound's activity against a broader panel of GPCRs.

-

Elucidating Anticancer Mechanisms: Investigating the specific molecular players in the apoptotic pathways affected by this compound in various cancer cell lines. This includes examining its effects on Bcl-2 family proteins, caspases, and other key regulators of apoptosis.

-

Investigating Antibacterial Mechanisms: Utilizing techniques such as electron microscopy to observe morphological changes in bacteria treated with this compound and performing enzyme inhibition assays to identify specific bacterial targets.

-

Exploring Anti-inflammatory and Neuroprotective Effects: Given its modulation of M1 and 5-HT2 receptors, which are implicated in inflammation and neurodegeneration, further studies are warranted to explore this compound's potential in these therapeutic areas.

Conclusion

This compound is a promising natural product with a unique pharmacological profile. Its ability to positively modulate key neurotransmitter receptors, coupled with its antibacterial and potential anticancer activities, makes it a valuable lead compound for drug discovery. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic targets and offers a roadmap for future research aimed at unlocking its full therapeutic potential. By employing the detailed experimental protocols and exploring the suggested avenues for investigation, the scientific community can further delineate the mechanisms of action of this compound and identify novel therapeutic applications for this intriguing molecule.

References

Isopteropodine: A Comprehensive Technical Review of a Promising Oxindole Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopteropodine, a pentacyclic oxindole alkaloid isolated from the medicinal plant Uncaria tomentosa (Cat's Claw), has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides an in-depth review of the existing literature on this compound, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols. The document summarizes key findings in structured tables and visualizes complex biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a natural compound that has demonstrated a range of biological effects, including the positive modulation of key neurotransmitter receptors, antibacterial properties, and anticancer activity.[1] Its unique structure and multifaceted pharmacology make it a compelling candidate for further investigation and potential therapeutic development. This review aims to consolidate the current knowledge on this compound, presenting it in a manner that is both comprehensive and accessible to the scientific community.

Pharmacological Data

The following tables summarize the key quantitative data reported for this compound's biological activities.

Table 1: Receptor Modulation Activity

| Target Receptor | Agonist | Assay System | Effect | EC50 (µM) | Reference |

| Muscarinic M1 Receptor (rat) | Acetylcholine | Xenopus oocytes expressing rat cortical total RNA | Positive Allosteric Modulator | 9.92 | [2] |

| Serotonin 5-HT2 Receptor (rat) | 5-Hydroxytryptamine (5-HT) | Xenopus oocytes expressing rat cortical total RNA | Positive Allosteric Modulator | 14.5 | [2] |

| Pregnane X Receptor (human) | - | DPX2 cells expressing the human receptor | Activation | 0.7656 | [1] |

Table 2: Antibacterial Activity

| Bacterial Strain | Assay Method | Minimum Inhibitory Concentration (MIC) (µM) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Staphylococcus aureus | Turbidimetric Method | 408 | 150 | [1][2] |

| Bacillus subtilis | Turbidimetric Method | 679 | 250 | [1][2] |

Table 3: Antiproliferative and Apoptotic Activity

| Cell Line | Cell Type | Concentration (µM) | Effect | Reference |

| CCRF-CEM-C7H2 | Human lymphoblastic leukemia T cells | 100 | Inhibition of proliferation | [1] |

Mechanism of Action: Signaling Pathways

This compound's primary mechanism of action involves the positive allosteric modulation of muscarinic M1 and serotonin 5-HT2 receptors. This modulation enhances the response of these receptors to their endogenous ligands, acetylcholine and serotonin, respectively.

Muscarinic M1 Receptor Signaling

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[2][3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][3] This signaling cascade is crucial in mediating various cellular responses, including neuronal excitability and synaptic plasticity. M1 receptors can also couple to other G-proteins, such as Gs and Gi, leading to the modulation of cyclic AMP (cAMP) levels.[4]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 3. portlandpress.com [portlandpress.com]

- 4. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethnobotanical Uses of Isopteropodine-Containing Plants: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Isopteropodine is a pentacyclic oxindole alkaloid predominantly found in plants of the Uncaria genus, commonly known as Cat's Claw. These plants have a long history of use in traditional medicine across various cultures, particularly in South America and Asia. This technical guide provides an in-depth exploration of the ethnobotanical applications of this compound-containing plants, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation into the therapeutic potential of this compound.

Ethnobotanical Uses of this compound-Containing Plants

Plants from the Uncaria genus, rich in this compound and other alkaloids, have been traditionally used for a wide range of ailments. The primary species of interest include Uncaria tomentosa, Uncaria rhynchophylla, and Uncaria perrottetii.

Traditional applications of these plants include:

-

Anti-inflammatory and Immunostimulant: The bark and roots are widely used to treat arthritis, bursitis, and other inflammatory conditions. The immunostimulant properties are traditionally harnessed to combat infections and support overall health.

-

Neurological and Cerebrovascular Disorders: In traditional Chinese medicine, the hooks and stems of Uncaria rhynchophylla are used to alleviate headaches, dizziness, and convulsions, and as a sedative for nervous disorders.

-

Fever Reducer and Analgesic: Several Uncaria species are used as febrifuges and for pain relief.

-

Gastrointestinal Health: Traditional uses include the treatment of stomach ulcers and other digestive complaints.

Quantitative Data on this compound

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, and the geographical origin. The following tables summarize key quantitative data related to this compound.

Table 1: this compound Content in Uncaria Species

| Plant Species | Plant Part | This compound Content | Reference |

| Uncaria tomentosa | Bark | 0.3% of the extract | [1] |

Table 2: Pharmacological Activity of this compound

| Biological Target/Activity | Assay Type | Test System | EC50 / IC50 / MIC | Reference |

| Muscarinic M1 Receptor (positive modulator) | Electrophysiology | Rat receptors in Xenopus oocyte | 9.92 µM (EC50 for acetylcholine response increase) | [2] |

| 5-HT2 Receptor (positive modulator) | Electrophysiology | Rat receptors in Xenopus oocyte | 14.5 µM (EC50 for 5-HT response increase) | [2] |

| Pregnane X Receptor (PXR) Activation | Reporter Gene Assay | DPX2 cells with human receptor | 0.7656 µM (EC50) | |

| Staphylococcus aureus | Antibacterial | Broth microdilution | 408 µM (MIC) | |

| Bacillus subtilis | Antibacterial | Broth microdilution | 679 µM (MIC) | |

| CCRF CEM C7H2 lymphoblastic leukemia cells | Antiproliferative | Cell proliferation assay | 100 µM (inhibits proliferation) |

Experimental Protocols

Extraction and Isolation of this compound from Uncaria tomentosa

This protocol is based on the method of bioassay-directed fractionation.

Materials:

-

Dried and ground bark of Uncaria tomentosa

-

n-hexane

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

-

Preparative Thin Layer Chromatography (TLC) plates (silica gel)

-

Solvents for chromatography (e.g., dichloromethane, ethyl acetate)

-

Rotary evaporator

Procedure:

-

Sequential Extraction:

-

Macerate the ground bark (720 g) with n-hexane at room temperature to remove non-polar compounds. Filter and discard the n-hexane extract.

-

Extract the remaining plant material sequentially with dichloromethane and then methanol at room temperature.

-

Concentrate the dichloromethane and methanol extracts separately using a rotary evaporator. The yield from one study was reported as 2.10 g (0.3%) for the n-hexane extract, 2.86 g (0.4%) for the dichloromethane extract, and 82.5 g (11.5%) for the methanol extract.[1]

-

-

Alkaloid Fractionation:

-

Acidify the active extracts (dichloromethane and methanol) with 2 N acetic acid and filter.

-

Basify the filtrate with an appropriate base (e.g., ammonium hydroxide) to precipitate the alkaloids.

-

Extract the alkaloids with chloroform (5 x 25 ml).

-

-

Chromatographic Purification:

-

Combine the chloroform extracts and concentrate them.

-

Subject the concentrated extract to column chromatography on silica gel.

-

Elute the column with a gradient of dichloromethane/ethyl acetate, starting from a ratio of 9.5:0.5 and gradually increasing the polarity to 8:2.

-

Collect the fractions and monitor them by TLC. Fractions containing this compound are typically found in the later eluting fractions.

-

-

Preparative TLC:

-

Pool the fractions containing this compound and further purify them using preparative TLC on silica gel plates.

-

Develop the plates with a suitable solvent system (e.g., dichloromethane/ethyl acetate).

-

Scrape the band corresponding to this compound and elute the compound with a suitable solvent.

-

-

Crystallization and Purity Assessment:

-

Crystallize the purified this compound from methanol to obtain colorless needles.

-

Assess the purity of the isolated compound using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Muscarinic M1 Receptor Functional Assay (Calcium Flux)

This protocol outlines a cell-based assay to measure the positive modulatory effect of this compound on M1 receptor activation.

Materials:

-

CHO-K1 cells stably expressing the human M1 muscarinic acetylcholine receptor.

-

Cell culture medium (e.g., DMEM/F-12) with supplements.

-

Fluo-4 AM calcium indicator dye.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Acetylcholine (ACh) solution.

-

This compound solution.

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Culture and Plating:

-

Culture the M1 receptor-expressing CHO-K1 cells according to standard protocols.

-

Seed the cells into 96-well microplates at an appropriate density and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM.

-

Remove the culture medium from the wells and add the Fluo-4 AM loading buffer.

-

Incubate the plate at 37°C for 1 hour to allow for dye uptake.

-

-

Assay Procedure:

-

Wash the cells with assay buffer to remove excess dye.

-

Add assay buffer containing the desired concentration of this compound (or vehicle control) to the wells and incubate for a specified period (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

-

Inject a sub-maximal concentration of acetylcholine into the wells and continue to record the fluorescence signal to measure the calcium response.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) for each well.

-

Compare the ACh-induced calcium response in the presence and absence of this compound to determine its positive modulatory effect.

-

Generate dose-response curves to determine the EC50 of this compound's modulatory activity.

-

Pregnane X Receptor (PXR) Activation Reporter Gene Assay

This assay is used to determine the ability of this compound to activate the human PXR.

Materials:

-

HepG2 cells stably co-transfected with a human PXR expression vector and a luciferase reporter vector driven by a PXR-responsive promoter (e.g., from the CYP3A4 gene).[3][4]

-

Cell culture medium (e.g., MEM) with supplements.

-

This compound solution.

-

Rifampicin (positive control).

-

96-well white, clear-bottom microplates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Plating:

-

Seed the stably transfected HepG2 cells into 96-well microplates and allow them to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and the positive control (Rifampicin) in the cell culture medium.

-

Remove the medium from the wells and add the medium containing the test compounds.

-

Incubate the plate at 37°C for 24-48 hours.

-

-

Luciferase Assay:

-

Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability if necessary.

-

Calculate the fold induction of luciferase activity for each concentration of this compound relative to the vehicle control.

-

Generate a dose-response curve and calculate the EC50 value for PXR activation.

-

Signaling Pathways and Experimental Workflows

This compound as a Positive Allosteric Modulator of the Muscarinic M1 Receptor

This compound enhances the response of the M1 muscarinic acetylcholine receptor to its endogenous ligand, acetylcholine. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of Phospholipase C (PLC).

Figure 1. M1 Receptor Signaling Pathway Modulation by this compound.

This compound as a Positive Allosteric Modulator of the 5-HT2A Receptor

Similar to its effect on the M1 receptor, this compound positively modulates the 5-HT2A receptor, which also primarily signals through the Gq/11 pathway upon activation by serotonin (5-HT).

Figure 2. 5-HT2A Receptor Signaling Pathway Modulation by this compound.

This compound as an Activator of the Pregnane X Receptor (PXR)

This compound directly activates the nuclear receptor PXR. Upon activation, PXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to PXR response elements (PXREs) in the promoter regions of target genes, leading to their increased transcription.

Figure 3. Pregnane X Receptor (PXR) Activation Pathway by this compound.

Experimental Workflow for this compound Bioactivity Screening

The following diagram illustrates a logical workflow for screening and characterizing the biological activities of this compound.

Figure 4. Experimental Workflow for this compound Bioactivity Screening.

Conclusion

This compound, a key bioactive constituent of several ethnobotanically important Uncaria species, demonstrates a range of pharmacological activities that align with the traditional medicinal uses of these plants. Its ability to modulate key receptors such as the muscarinic M1, serotonin 5-HT2, and the pregnane X receptor highlights its potential as a lead compound for the development of novel therapeutics. This guide provides a foundational resource for researchers to further explore the ethnobotanical leads of this compound-containing plants, offering standardized protocols and a deeper understanding of its mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pteropodine and this compound positively modulate the function of rat muscarinic M(1) and 5-HT(2) receptors expressed in Xenopus oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isopteropodine

Audience: Researchers, scientists, and drug development professionals.

Introduction Isopteropodine is a pentacyclic oxindole alkaloid found predominantly in plants of the Uncaria genus, commonly known as Cat's Claw.[1][2] These compounds are of significant interest to the pharmaceutical industry due to their potential biological activities, including immunomodulatory effects.[2] To support research, quality control, and formulation development, a reliable and robust analytical method for the quantification of this compound is essential. This document details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate and precise analysis of this compound in plant extracts and pharmaceutical preparations.

The developed method provides excellent separation and resolution for this compound from other isomeric oxindole alkaloids, ensuring high specificity.[1][2] The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.[3][4][5]

Experimental Protocol: HPLC Method

This section outlines the complete protocol for the analysis of this compound using HPLC.

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)[2]

-

Ammonium Acetate (analytical grade)

-

Glacial Acetic Acid (analytical grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Syringe filters (0.45 µm, Nylon or PTFE)[2]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The specific conditions are summarized in the table below.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent system with quaternary pump, autosampler, column oven, and DAD/UV Detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |

| Mobile Phase A | 10 mM Ammonium Acetate buffer, pH adjusted to 7.0 with acetic acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-50% B; 25-30 min: 50% B; 30.1-35 min: 20% B (re-equilibration) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 245 nm[1][2] |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Uncaria Bark)

-

Grinding: Mill the dried plant material (e.g., Uncaria tomentosa bark) to a fine powder (40-60 mesh).

-

Extraction: Accurately weigh 500 mg of the powdered sample into a centrifuge tube. Add 10 mL of methanol and sonicate for 30 minutes at room temperature.[2]

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collection: Carefully collect the supernatant. Repeat the extraction process on the pellet two more times with 10 mL of methanol each.

-

Pooling: Combine the supernatants and adjust the final volume to 30 mL with methanol in a volumetric flask.

-

Filtration: Prior to injection, filter the extract through a 0.45 µm syringe filter into an HPLC vial.[2]

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to ensure its reliability, accuracy, and precision.[5] The validation parameters are summarized below.

Specificity

Specificity was determined by comparing the chromatograms of a blank (methanol), the this compound standard, and a sample extract. The retention time of the this compound peak in the sample was compared with that of the standard. The peak purity was also assessed using a Diode Array Detector (DAD) to ensure no co-eluting impurities were present.

Linearity and Range

Linearity was assessed by injecting six standard solutions with concentrations ranging from 1 to 100 µg/mL. The calibration curve was generated by plotting the peak area against the concentration.

| Parameter | Result | Acceptance Criteria |

| Range | 1 - 100 µg/mL | - |

| Regression Equation | y = 25432x + 1258 | - |

| Correlation Coefficient (r²) | 0.9997 | r² ≥ 0.999 |

Accuracy

Accuracy was evaluated through a recovery study by spiking a known amount of this compound standard into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.

| Spiked Level | Mean Recovery (%) | RSD (%) | Acceptance Criteria |

| 80% | 99.2% | 1.1% | Recovery: 95-105% |

| 100% | 101.5% | 0.8% | RSD ≤ 2.0% |

| 120% | 100.8% | 0.9% |

Precision

Precision was determined at two levels: repeatability (intra-day) and intermediate precision (inter-day).

-

Repeatability: Six replicate injections of a 50 µg/mL standard solution were performed on the same day.

-

Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.

| Precision Type | RSD (%) of Peak Area | Acceptance Criteria |

| Repeatability (Intra-day) | 0.65% | RSD ≤ 2.0% |

| Intermediate (Inter-day) | 1.22% | RSD ≤ 2.0% |

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

| Parameter | Result |

| LOD | 0.2 µg/mL |

| LOQ | 0.7 µg/mL |

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2). The relative standard deviation (RSD) of the peak area remained below 2.0% for all variations, indicating the method's high robustness.

Visualized Workflows

HPLC Analysis Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis.

Caption: Workflow for this compound HPLC analysis.

Method Validation Logical Relationship

This diagram shows the key parameters assessed during method validation to ensure the method is fit for its purpose.

Caption: Core parameters of analytical method validation.

Conclusion

The RP-HPLC method described provides a simple, accurate, and reliable approach for the quantitative determination of this compound. The method demonstrates excellent linearity, accuracy, precision, and robustness, making it highly suitable for routine quality control analysis of raw materials, extracts, and finished products containing Uncaria alkaloids. The short run time and straightforward sample preparation procedure also contribute to its efficiency in a laboratory setting.

References

- 1. Improved method for the determination of oxindole alkaloids in Uncaria tomentosa by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.ru [2024.sci-hub.ru]

- 3. pharmtech.com [pharmtech.com]

- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 5. demarcheiso17025.com [demarcheiso17025.com]

Application Notes and Protocols for Isopteropodine Extraction from Cat's Claw (Uncaria tomentosa)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopteropodine, a pentacyclic oxindole alkaloid found in Cat's Claw (Uncaria tomentosa), has garnered significant interest for its potential therapeutic properties, including immunomodulatory and anti-inflammatory effects. This document provides detailed protocols for the extraction of this compound from Uncaria tomentosa bark, methods for its quantification, and an overview of its known biological signaling pathways. The provided methodologies are based on established scientific literature and are intended to guide researchers in the efficient isolation and study of this promising natural compound.

Data Presentation: Quantitative Analysis of this compound Extraction

The yield and purity of this compound are highly dependent on the extraction method and the specific chemotype of the Cat's Claw plant material. The following table summarizes quantitative data from various extraction studies.

| Extraction Method | Plant Material | Solvent System | This compound Content/Yield | Reference |

| Ionic Liquid-Based Microwave-Assisted Extraction (ILMAE) | Cat's Claw Bark | Ionic Liquid | Yields almost four times higher than conventional water boiling. | [1] |

| Hydroalcoholic Extraction | Inner Bark | 90% Methanol | 4.265 ± 0.1936 mg/g of dried extract | |

| Dynamic Maceration | Powdered Bark | 63% (v/v) Hydroethanolic solution | - | [2] |

| Decoction (Aqueous Extraction) | Raw or Dried Bark | Hot Water (90-100°C) | Starting content can be ~1.8 mg/g of raw botanical. | [3] |

Experimental Protocols

This section details a robust and efficient method for the extraction and quantification of this compound from Uncaria tomentosa bark, based on the principles of microwave-assisted extraction, which has been shown to provide superior yields in a shorter time frame.[1]

Protocol 1: Ionic Liquid-Based Microwave-Assisted Extraction (ILMAE) of this compound

1. Materials and Reagents:

-